3-Morpholinopropanamide chemical structure and properties
3-Morpholinopropanamide chemical structure and properties
CAS Number: 4441-33-2 Molecular Formula: C₇H₁₄N₂O₂ Molecular Weight: 158.20 g/mol [1][2]
Executive Summary
3-Morpholinopropanamide is a bifunctional heterocyclic intermediate widely utilized in pharmaceutical synthesis and polymer chemistry. Characterized by a morpholine ring attached to the
This technical guide provides a comprehensive analysis of its structural properties, synthetic pathways, and application protocols for researchers in organic synthesis and drug development.
Molecular Architecture & Physicochemical Profile[3][4]
Structural Identification
The molecule features a morpholine ring—a six-membered heterocycle containing both amine and ether functionalities—linked to a primary amide via an ethyl spacer. This structure imparts unique dual reactivity: the morpholine nitrogen acts as a weak base and hydrogen bond acceptor, while the primary amide serves as both a hydrogen bond donor and acceptor.
| Property | Value |
| IUPAC Name | 3-(Morpholin-4-yl)propanamide |
| CAS Number | 4441-33-2 |
| SMILES | C1COCCN1CCC(=O)N |
| InChI Key | QLNJFJADRCOGBJ-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane). |
| pKa (Calculated) | ~7.5 (Morpholine nitrogen), ~16 (Amide) |
3D Conformational Dynamics
In solution, the morpholine ring typically adopts a chair conformation to minimize steric strain. The propanamide side chain exhibits flexibility, allowing the amide group to orient itself for optimal hydrogen bonding interactions within protein active sites—a feature exploited in fragment-based drug design.
Synthetic Pathways & Reaction Mechanisms
The industrial and laboratory standard for synthesizing 3-Morpholinopropanamide is the aza-Michael addition . This atom-economical reaction involves the nucleophilic attack of morpholine (Michael donor) onto the
Protocol: Aza-Michael Addition
Reagents: Morpholine (1.0 eq), Acrylamide (1.0 eq), Solvent (Water or Methanol).[3]
Catalyst (Optional): No catalyst required in protic solvents; Lewis acids (e.g.,
Step-by-Step Methodology:
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Preparation: Dissolve acrylamide (7.1 g, 100 mmol) in water (20 mL) in a round-bottom flask.
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Addition: Add morpholine (8.7 g, 100 mmol) dropwise over 15 minutes while maintaining the temperature between 20–30°C to prevent polymerization of acrylamide.
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Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor consumption of acrylamide by TLC (Ethyl Acetate/Methanol 9:1) or NMR (disappearance of vinylic protons).
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Isolation: Remove the solvent under reduced pressure (rotary evaporator).
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Purification: Recrystallize the crude solid from ethanol/ethyl acetate or use it directly if high purity (>95%) is achieved via the quantitative nature of the reaction.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack and subsequent proton transfer that yields the final amide product.
Caption: Mechanism of the aza-Michael addition between morpholine and acrylamide.
Functional Applications in Drug Development[6]
Covalent Inhibitor Design (Warhead Scaffolding)
In modern drug discovery, 3-Morpholinopropanamide moieties are frequently used to tune the reactivity of covalent inhibitors.
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Solubility Enhancement: The morpholine ring lowers the LogP of hydrophobic drug cores, improving oral bioavailability.
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Targeting Cys Residues: Derivatives of this scaffold are used to target cysteine residues in proteins like DCN1 (Defective in Cullin Neddylation 1). The amide acts as a recognition motif, while the morpholine provides specific hydrophobic contacts within the pocket.
Polymer & Materials Science[7]
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Polyurethane Catalysis: The compound acts as a catalytic chain extender in polyurethane foam production, where the tertiary amine facilitates the isocyanate-polyol reaction.
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Thermo-responsive Polymers: It serves as a precursor for N-acryloylmorpholine (ACMO) via elimination reactions, a monomer used in creating biocompatible hydrogels.
Analytical Characterization
To validate the identity of synthesized 3-Morpholinopropanamide, the following spectral data should be used as a reference standard.
Proton NMR ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.92, 5.64 | Broad Singlets | 2H | Amide -NH |
| 3.68 – 3.72 | Multiplet | 4H | Morpholine -O-CH |
| 2.60 – 2.65 | Triplet | 2H | Propyl |
| 2.40 – 2.50 | Multiplet | 6H | Morpholine -N-CH |
Note: In DMSO-d
Mass Spectrometry (ESI-MS)
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Molecular Ion [M+H]
: Calculated: 159.11 m/z; Observed: 159.1 m/z. -
Fragmentation Pattern: Loss of the amide group (-CONH
) typically yields a fragment at m/z ~114.
Safety & Handling Protocols
While 3-Morpholinopropanamide is generally considered less toxic than its precursors (acrylamide is a neurotoxin), standard laboratory safety protocols must be enforced.
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat.
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Storage: Store in a cool, dry place (2–8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the amide bond over long periods.
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Spill Management: Sweep up solid spills to avoid dust generation. Dissolve in water for disposal in organic aqueous waste streams.
References
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Aza-Michael Addition Catalysis: Recyclable Fe3O4 Nanoparticles Catalysts for Aza-Michael Addition of Acryl Amides. MDPI, 2017. Link
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Drug Design Applications: Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. Journal of Medicinal Chemistry, 2012. Link
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Covalent Inhibitors: Selective inhibition of cullin 3 neddylation through covalent targeting DCN1. Nature Communications, 2021. Link
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Chemical Identity: 3-(4-Morpholinyl)propanamide Product Data. ChemicalBook.[4] Link
